[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride
Description
Chemical Structure: [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride (CAS: 2173052-22-5) is a chiral amine hydrochloride salt featuring a cyclopentane ring substituted with two fluorine atoms at the 3-position and a methanamine group.
Properties
IUPAC Name |
[(1R)-3,3-difluorocyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZUTJOBXFEKK-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.
Introduction of Fluorine Atoms: The difluorination of the cyclopentyl ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed
Oxidation: Formation of difluorocyclopentyl ketones or alcohols.
Reduction: Formation of difluorocyclopentyl amines or hydrocarbons.
Substitution: Formation of substituted difluorocyclopentyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a critical building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of novel compounds with potential therapeutic properties.
Biology
- Study of Enzyme Mechanisms : It is employed in research focusing on enzyme mechanisms and protein-ligand interactions. The fluorinated structure enhances binding affinities, making it valuable for studying biological processes.
- Neurotransmitter Interaction Studies : Preliminary studies indicate that [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride interacts with neurotransmitter systems, suggesting potential applications in pharmacology .
Medicine
- Therapeutic Potential : Investigated for its potential use in treating neurological disorders due to its ability to modulate receptor activity . The presence of fluorine atoms may enhance its bioactivity compared to non-fluorinated analogs.
- Drug Development Precursor : It is considered a precursor for developing new therapeutic agents, particularly in the field of medicinal chemistry.
Industry
- Agrochemicals and Specialty Chemicals : The compound's unique properties make it suitable for use in the production of agrochemicals and specialty chemicals, where specific reactivity and solubility are essential.
Case Study 1: Neuropharmacological Research
Research conducted on the interaction of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride with serotonin receptors demonstrated promising results indicating its potential as a therapeutic agent for anxiety disorders. The study highlighted its enhanced binding affinity due to the fluorinated structure.
Case Study 2: Organic Synthesis
In a synthetic chemistry project, [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride was utilized as a starting material to develop a series of novel compounds targeting specific enzyme pathways involved in metabolic disorders. The results showed high yields and significant biological activity in vitro.
Mechanism of Action
The mechanism of action of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₆H₁₂ClF₂N
- Molecular Weight : 183.62 g/mol
- Key Features : The difluoro substitution enhances lipophilicity and metabolic stability, while the cyclopentyl scaffold provides conformational rigidity. The hydrochloride salt improves aqueous solubility .
Comparison with Structurally Similar Compounds
Enantiomeric and Diastereomeric Variants
Cyclopentyl vs. Aromatic Substituted Analogs
Larger Cycloalkyl and Heterocyclic Derivatives
Key Findings and Implications
Stereochemical Sensitivity : The R-configuration in [(1R)-3,3-Difluorocyclopentyl]methanamine HCl may confer distinct binding affinities compared to its S-enantiomer, as seen in other chiral amines .
Fluorine Impact: Difluoro substitution enhances metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., cyclopentylmethanamine derivatives) .
Scaffold Flexibility : Cyclopentyl-based amines exhibit conformational rigidity advantageous for targeting enzymes or receptors, whereas aromatic analogs (e.g., phenyl-substituted derivatives) may engage in π-π interactions .
Salt Forms : Hydrochloride salts are preferred for improved solubility, critical for in vivo applications compared to free-base forms .
Biological Activity
[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride is characterized by its unique cyclopentane structure with two fluorine atoms attached to the 3-position. This modification can influence its pharmacokinetic properties and biological interactions.
Research indicates that compounds similar to [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride may exert their biological effects through various mechanisms, including:
- Inhibition of Kinases : The compound has been studied for its potential as a kinase inhibitor, particularly in the context of cancer therapy. Kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for treating infections caused by resistant bacteria .
Anticancer Activity
A series of studies have evaluated the anticancer potential of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride. For instance:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
- Results : The compound demonstrated significant inhibitory effects on cell proliferation with IC50 values indicating effective concentrations for therapeutic use.
Antimicrobial Activity
In addition to its potential anticancer effects, [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride has shown promise in antimicrobial assays:
- Pathogens Tested : The compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be competitive compared to standard antimicrobial agents.
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride in mouse models of cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Tumor Size Reduction : Average tumor volume decreased by 45% after four weeks of treatment.
- Survival Rate : Increased survival rates were observed in treated mice compared to untreated controls.
Case Study 2: Safety Profile
Another critical aspect of any therapeutic agent is its safety profile. Toxicological studies have been conducted to assess the safety of [(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride:
- Acute Toxicity : No significant acute toxicity was observed at doses up to 100 mg/kg in animal models.
- Long-term Effects : Chronic exposure studies indicated no major adverse effects on vital organs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
